5-Octyldihydrofuran-2(3H)-one-d4
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Overview
Description
5-Octyldihydrofuran-2(3H)-one-d4 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields of chemistry and industry. The deuterium labeling is often used in research to trace the compound’s behavior in different reactions and environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform or deuterated methanol
Temperature: Room temperature to moderate heating
Pressure: Atmospheric pressure or slightly elevated pressure
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors to ensure efficient deuterium incorporation. The use of high-purity deuterium gas and optimized reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Octyldihydrofuran-2(3H)-one-d4 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding lactones or carboxylic acids
Reduction: Further hydrogenation to saturated compounds
Substitution: Nucleophilic substitution reactions at the furan ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts
Major Products
Oxidation: Formation of this compound carboxylic acid
Reduction: Formation of fully saturated this compound
Substitution: Formation of halogenated derivatives of this compound
Scientific Research Applications
5-Octyldihydrofuran-2(3H)-one-d4 is used extensively in scientific research due to its unique properties:
Chemistry: As a tracer in reaction mechanisms and kinetic studies
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: In drug development to study the pharmacokinetics and metabolism of potential therapeutic agents
Industry: In the production of deuterated compounds for use in various industrial applications, including materials science and catalysis
Mechanism of Action
The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d4 involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can lead to differences in the compound’s stability, reactivity, and interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog
5-Octyldihydrofuran-2(3H)-thione: A sulfur-containing analog
γ-Dodecalactone: A structurally similar lactone with different functional groups
Uniqueness
5-Octyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed tracing and analysis of the compound’s behavior in various environments, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
202.33 g/mol |
IUPAC Name |
5-(7,7,8,8-tetradeuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |
InChI Key |
WGPCZPLRVAWXPW-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCCCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
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